

A Technical Guide to the Solubility of Carmine Red

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "carmine red" is broadly used to describe the vibrant red colorant derived from the cochineal insect (Dactylopius coccus). However, for technical applications, it is crucial to distinguish between two distinct chemical entities: carminic acid and carmine.

- Carminic Acid (C₂₂H₂₀O₁₃) is the core coloring molecule, an anthraquinone C-glycoside, extracted directly from the insect.[1] Its solubility is characteristic of a polar organic molecule.
- Carmine (C.I. 75470) is a more complex pigment, or "lake," formed by precipitating carminic acid with a metal salt, typically alum (aluminum) and sometimes calcium.[2][3] This process creates a chelate that is significantly larger and has markedly different solubility properties from its parent molecule.

Understanding the distinct solubility profiles of carminic acid and carmine is fundamental for their effective application in pharmaceuticals, histology, food science, and cosmetics. This guide provides a detailed overview of their solubility in various solvents, outlines a standard experimental protocol for solubility determination, and presents the foundational chemistry.

Click to download full resolution via product page

Figure 1: Relationship between Cochineal, Carminic Acid, and Carmine.

Solubility Profiles

The solubility of these colorants is dictated by their chemical structure. Carminic acid, with its multiple hydroxyl and carboxylic acid groups, is polar and thus soluble in polar solvents. Carmine's solubility is dominated by the properties of the metallic lake, which is generally insoluble in neutral aqueous solutions but can be solubilized under alkaline conditions that disrupt the chelate structure.

Qualitative Overview

- Carminic Acid: Exhibits good solubility in polar solvents such as water, ethanol, and methanol.[4][5] It is soluble in concentrated sulfuric acid and alkaline solutions.[4]
 Conversely, it is practically insoluble in non-polar organic solvents like benzene, chloroform, and ether.[1][4]
- Carmine: Generally insoluble in water and dilute acids.[3][6] It is slightly soluble in hot water and can be solubilized in alkaline solutions (e.g., ammonium hydroxide, sodium hydroxide), which causes the color to shift to a deep violet.[2][6][7] The specific solubility of commercial carmine preparations can vary depending on the cation used in its production (e.g., ammonium, calcium, potassium).[8] For instance, ammonium carminate is freely soluble in water at both acidic (pH 3.0) and alkaline (pH 8.5) conditions, whereas calcium carminate is only freely soluble at alkaline pH.[8]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for carminic acid and carmine in various solvents.

Compound	Solvent	Temperature	Solubility	Notes
Carminic Acid	Water	25 °C	~1.3 g/L	[5][9]
Water	20 °C	4 mg/mL	[10]	
Ethanol	20 °C	2 mg/mL	[10]	
Methanol	20 °C	Soluble	[10]	
1N NaOH	20 °C	Soluble	[10]	
Benzene	-	Insoluble	[4]	
Chloroform	-	Insoluble	[4]	
Ether	-	Slightly Soluble	[1]	
Carmine	Water (cold)	-	Practically Insoluble	[6]
Water (hot)	-	Slightly Soluble	[6]	
Dilute Acids	-	Insoluble	[6]	
Alkaline Solutions	-	Soluble	[2][7]	
Ethanol	-	Slightly Soluble	[3]	

Experimental Protocol for Solubility Determination

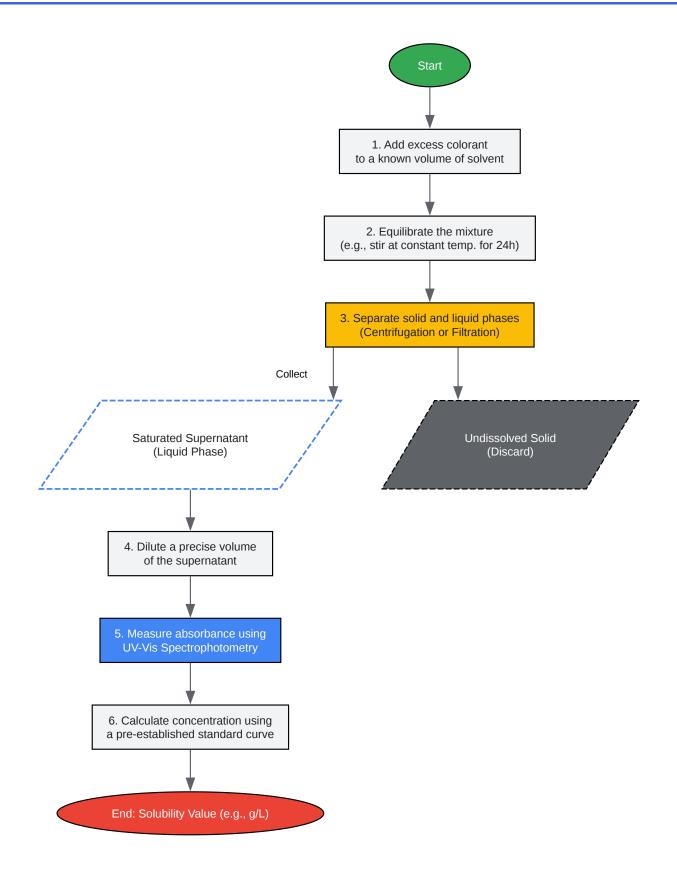
The equilibrium solubility of a colorant like carmine or carminic acid can be accurately determined using UV-Visible spectrophotometry. This method relies on preparing a saturated solution, separating the undissolved solid, and measuring the concentration of the dissolved compound in the supernatant via its absorbance.

Principle

A supersaturated solution of the analyte is prepared in the solvent of interest and allowed to reach equilibrium over a defined period with constant agitation. After equilibrium, the undissolved solid is removed by centrifugation or filtration. The concentration of the analyte in the resulting clear, saturated solution is then determined by comparing its absorbance at a specific wavelength (λmax) to a pre-established standard curve.

Materials and Reagents

- · High-purity carminic acid or carmine
- Selected solvents (e.g., deionized water, ethanol)
- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes
- Centrifuge and centrifuge tubes or syringe filters (0.45 μm)
- Magnetic stirrer and stir bars or orbital shaker
- Constant temperature bath or incubator


Methodology

- Preparation of Standard Solutions & Calibration Curve:
 - Prepare a stock solution of the colorant in the chosen solvent at a known concentration.
 - Perform serial dilutions to create a series of standards of decreasing concentration.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). For carminic acid in water, λmax is approximately 490-500 nm.[11][12]
 - Plot absorbance versus concentration and perform a linear regression to generate a calibration curve (Beer-Lambert plot).
- Preparation of Saturated Solution:

- Add an excess amount of the colorant powder to a known volume of the solvent in a sealed container (e.g., add 20 mg to 10 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
- Place the container in a constant temperature shaker or bath and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation and Analysis:
 - After equilibration, remove the container and let it stand to allow the solid to settle.
 - Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:
 - Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) and collect the clear supernatant.
 - Filter the sample through a chemically compatible syringe filter (e.g., PTFE or PVDF).
 - Dilute the clear supernatant with the solvent as necessary to bring its absorbance into the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at the same λ max used for the standards.
- · Calculation of Solubility:
 - Use the equation from the linear regression of the standard curve to calculate the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the equilibrium solubility.

Click to download full resolution via product page

Figure 2: Experimental workflow for determining pigment solubility.

Conclusion

A precise understanding of solubility is paramount for the formulation and application of carmine-based colorants. The key takeaway is the fundamental chemical difference between carminic acid—a water-soluble dye—and carmine—a metallic lake pigment that is largely insoluble in neutral aqueous media but soluble in alkaline solutions. Carminic acid's solubility in polar solvents like water and alcohol is well-defined, whereas carmine's behavior is highly dependent on pH and the specific metallic cations present in its structure. The standardized spectrophotometric protocol detailed herein provides a reliable and accessible method for researchers to quantify solubility, enabling accurate formulation and predictable performance in diverse scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carminic Acid | C22H20O13 | CID 10255083 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. colormaker.com [colormaker.com]
- 3. US9192183B2 Carmine food coloring composition with high stability Google Patents [patents.google.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. Carmine | Natural Red Dye & Biological Stain [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. fao.org [fao.org]
- 9. acs.org [acs.org]
- 10. mpbio.com [mpbio.com]
- 11. Cas 1260-17-9, Carminic Acid | lookchem [lookchem.com]
- 12. Carminic Acid CAS#: 1260-17-9 [m.chemicalbook.com]

 To cite this document: BenchChem. [A Technical Guide to the Solubility of Carmine Red]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386439#solubility-of-carmine-red-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com